[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride
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Overview
Description
[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride is a chemical compound that features both furan and pyridine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride typically involves the reaction of furan-2-carbaldehyde with pyridine-4-carbaldehyde in the presence of an amine source. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Scientific Research Applications
[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride can be compared with other similar compounds such as:
[(furan-2-yl)methyl][(pyridin-3-yl)methyl]amine: Similar structure but with the pyridine ring at the 3-position.
[(furan-2-yl)methyl][(pyridin-2-yl)methyl]amine: Similar structure but with the pyridine ring at the 2-position.
[(furan-2-yl)methyl][(pyridin-4-yl)ethyl]amine: Similar structure but with an ethyl linker instead of a methyl linker.
The uniqueness of this compound lies in its specific arrangement of the furan and pyridine rings, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10;;/h1-7,13H,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQECAPFYYTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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